![molecular formula C14H16N2O7 B12614517 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 919360-86-4](/img/structure/B12614517.png)
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that confer unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine typically involves the modification of uridine. One common method includes the introduction of an acetyloxypropynyl group at the 5-position of the uridine molecule. This can be achieved through a series of chemical reactions, including acetylation and alkynylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques like chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the acetyloxy group, potentially leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids. Once integrated, it can interfere with normal nucleic acid function, potentially inhibiting viral replication or cancer cell proliferation. The molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and ribonucleotide reductases.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog with a similar structure but different functional groups.
5-Iodo-2’-deoxyuridine: Contains an iodine atom instead of the acetyloxypropynyl group.
5-Bromo-2’-deoxyuridine: Similar to 5-iodo-2’-deoxyuridine but with a bromine atom.
Uniqueness
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, specificity, and efficacy in various applications compared to other nucleoside analogs.
Propriétés
Numéro CAS |
919360-86-4 |
|---|---|
Formule moléculaire |
C14H16N2O7 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl acetate |
InChI |
InChI=1S/C14H16N2O7/c1-8(18)22-4-2-3-9-6-16(14(21)15-13(9)20)12-5-10(19)11(7-17)23-12/h6,10-12,17,19H,4-5,7H2,1H3,(H,15,20,21)/t10-,11+,12+/m0/s1 |
Clé InChI |
HTELFTVJYICIFY-QJPTWQEYSA-N |
SMILES isomérique |
CC(=O)OCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC(=O)OCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane](/img/structure/B12614436.png)
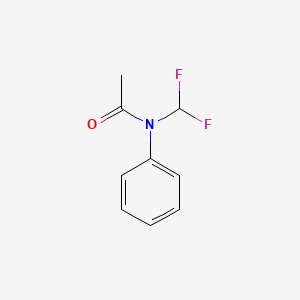
![2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12614445.png)
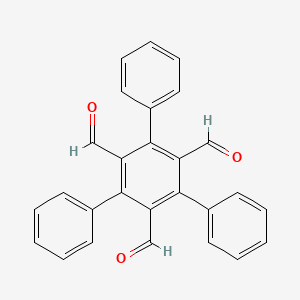
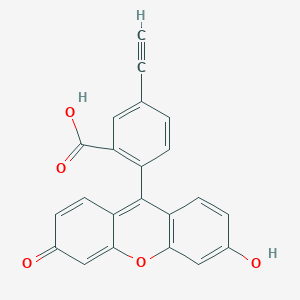
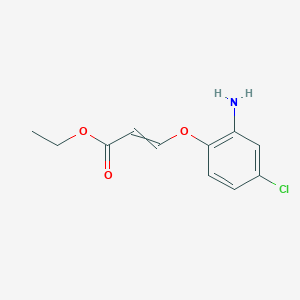

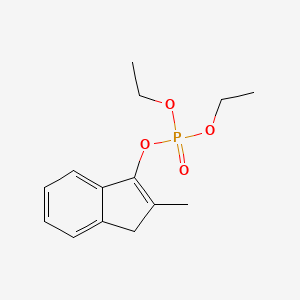
![7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-](/img/structure/B12614484.png)

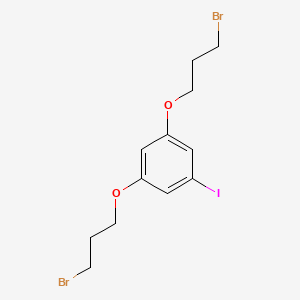
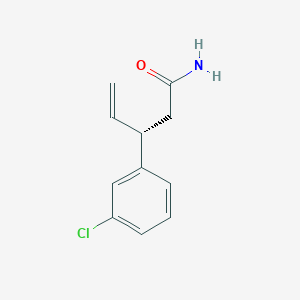
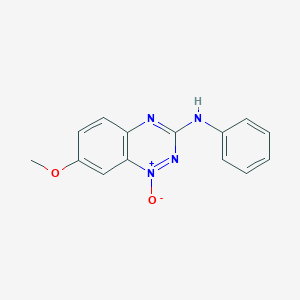
![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
